molecular formula C35H44O13 B12428143 13-Decinnamoyltaxchinin B;Taxayuntin

13-Decinnamoyltaxchinin B;Taxayuntin

Cat. No.: B12428143
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-DVRNBQAKSA-N
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Description

. This compound is part of the taxane family, which is known for its significant biological activities, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 13-Decinnamoyltaxchinin B is mainly through the extraction from Taxus yunnanensis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.

Common Reagents and Conditions

The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

13-Decinnamoyltaxchinin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: Another well-known taxane diterpenoid with significant anticancer properties.

    Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.

    Cabazitaxel: A newer taxane derivative used in cancer treatment with improved activity against resistant cancer cells.

Uniqueness

13-Decinnamoyltaxchinin B is unique due to its specific structural features and its natural occurrence in Taxus yunnanensis. While it shares some biological activities with other taxane compounds, its distinct structure may offer unique advantages in certain applications .

Properties

Molecular Formula

C35H44O13

Molecular Weight

672.7 g/mol

IUPAC Name

[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1

InChI Key

IKDVXNASCSGIHM-DVRNBQAKSA-N

Isomeric SMILES

CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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